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Compound of Interest

Compound Name: JA397

Cat. No.: B10862155

For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of the kinase inhibitor JA397 against a panel of kinases, supported by
experimental data and protocols. JA397 is a potent and selective chemical probe for the TAIRE
family of cyclin-dependent kinases (CDKSs), which includes CDK14, CDK15, CDK16, CDK17,
and CDK18.[1][2]

The TAIRE family of kinases, a subgroup of the CDK family, has been implicated in various
cellular processes, including cell cycle regulation, WNT signaling, and cell motility.[1]
Understanding the selectivity of a chemical probe like JA397 is crucial for accurately
interpreting experimental results and for its potential development as a therapeutic agent.

Comparative Kinase Inhibition Profile of JA397

JA397 has demonstrated high potency for the TAIRE family kinases. Its selectivity has been
assessed against a broad panel of 340 wild-type kinases at a concentration of 1 uM, where it
was found to be highly selective.[1] The following table summarizes the available quantitative
data on JA397's activity against its primary targets.
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. EC50 (nM) - NanoBRET EC50 (nM) - NanoBRET
Target Kinase o .
Assay (in vitro, lysed) Assay (intact cells)
CDK14/Cyclin Y 27.1 72.1
CDK15/Cyclin Y 252 307
CDK16/Cyclin Y 39.0 334
CDK17/Cyclin Y 77.2 21.2
CDK18/Cyclin Y 172 121

Generally low inhibition
Other Kinases observed at 1 uM in a panel of  Not broadly reported.
340 kinases.[1]

Data sourced from the Structural Genomics Consortium and EUbOPEN.[1][3]

Experimental Protocols

To determine the cross-reactivity profile of a kinase inhibitor like JA397, several methodologies
can be employed. Below are detailed protocols for common in vitro kinase screening assays.

Kinase Binding Assay (e.g., KINOMEscan™)

This method measures the binding affinity of a test compound to a large panel of kinases. It is
an ATP-independent assay that provides a quantitative measure of interaction.

e Principle: The assay is based on a competition binding format. A kinase-tagged phage is
incubated with the test compound and an immobilized ligand that binds to the active site of
the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to
the immobilized ligand.

o Methodology:
o A panel of human kinases is expressed as fusions with a DNA tag.

o The test compound (JA397) is incubated with the kinase-tagged phage.
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o An immobilized, active-site directed ligand is added to the mixture.

o After an equilibration period, the mixture is passed through a filter to separate the ligand-
bound kinases from the unbound kinases.

o The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR
(gPCR) of the DNA tag.

o The results are reported as the percentage of the control (DMSO), where a lower
percentage indicates stronger binding of the test compound. Dissociation constants (Kd)
can be determined from dose-response curves.

Radiometric Kinase Activity Assay

This is a traditional and direct method to measure the enzymatic activity of a kinase and the
inhibitory effect of a compound.

o Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP
(typically [y-32P]ATP or [y-33P]ATP) to a kinase-specific substrate (peptide or protein).

o Methodology:

o The kinase, its specific substrate, and the test compound (JA397) at various
concentrations are pre-incubated in a reaction buffer.

o The kinase reaction is initiated by the addition of radiolabeled ATP.
o The reaction is allowed to proceed for a defined time at a controlled temperature.

o The reaction is stopped, and the phosphorylated substrate is separated from the
unreacted ATP, often by spotting the mixture onto a phosphocellulose filter paper that
binds the substrate.

o The amount of radioactivity incorporated into the substrate is measured using a
scintillation counter.

o The percentage of kinase inhibition is calculated by comparing the radioactivity in the
presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then
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determined from the dose-response curves.

Luminescence-Based Kinase Activity Assay (e.g., ADP-
Glo™)

This is a high-throughput method that measures kinase activity by quantifying the amount of
ADP produced during the kinase reaction.

e Principle: The amount of ADP generated is directly proportional to the kinase activity. The
assay converts the produced ADP into ATP, which is then used in a luciferase/luciferin

reaction to produce light.
e Methodology:

o The kinase reaction is performed by incubating the kinase, substrate, and ATP with the
test compound (JA397) at various concentrations.

o After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction
and deplete the remaining ATP.

o AKinase Detection Reagent is then added to convert ADP to ATP and to provide the
luciferase/luciferin substrate for the light-producing reaction.

o The luminescence signal is measured using a luminometer.

o The strength of the luminescent signal is correlated with the amount of ADP produced, and
thus the kinase activity. IC50 values are determined from the dose-response curves.

Visualizing Kinase Profiling and Signaling Pathways

To further illustrate the experimental process and the biological context of JA397's targets, the
following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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